2,4-Difluoro-N-(2,2-dimethylpropanoyl)aniline

描述

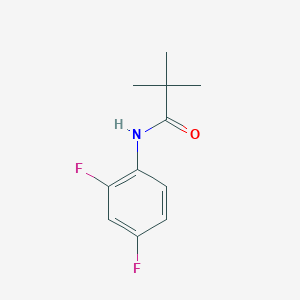

2,4-Difluoro-N-(2,2-dimethylpropanoyl)aniline (CAS: 124704-01-4; CID: 2774281) is a fluorinated aniline derivative featuring a 2,2-dimethylpropanoyl (pivaloyl) group attached to the nitrogen atom of a 2,4-difluoroaniline backbone. Its molecular formula is C₁₁H₁₂F₂NO, with a molar mass of 219.22 g/mol.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-N-(2,2-dimethylpropanoyl)aniline typically involves the reaction of 2,4-difluoroaniline with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: For industrial-scale production, the process is optimized to increase yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

化学反应分析

Types of Reactions: 2,4-Difluoro-N-(2,2-dimethylpropanoyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or other derivatives.

科学研究应用

2,4-Difluoro-N-(2,2-dimethylpropanoyl)aniline has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.

作用机制

The mechanism of action of 2,4-Difluoro-N-(2,2-dimethylpropanoyl)aniline involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to target proteins or enzymes, leading to inhibition or modulation of their activity. This can result in various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific application and target.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) 4-(Heptafluoroisopropyl)-2-(trifluoromethyl)aniline (CAS: 1207314-85-9; C₁₀H₅F₁₀N)

- Structural Differences : Contains a heptafluoroisopropyl (-CF(CF₃)₂) and trifluoromethyl (-CF₃) group at the 4- and 2-positions, respectively.

- Properties : Higher fluorine content (10 F atoms vs. 2 F atoms in the target compound) increases hydrophobicity and metabolic stability but reduces solubility in polar solvents.

- Applications : Likely used in high-performance fluoropolymers or specialty surfactants due to extreme fluorophilicity.

b) 2-Fluoro-N-(2-nitrophenyl)aniline (CAS: MFCD08741396; C₁₂H₉F₂N₂O₂)

- Structural Differences: Features a nitro (-NO₂) group instead of the pivaloyl group.

- Properties : The nitro group enhances electron-withdrawing effects, increasing acidity (pKa ~3–4) compared to the acylated target compound (pKa ~5–6).

- Reactivity : Prone to reduction or nucleophilic aromatic substitution, unlike the target compound, which is more stable under basic conditions.

Variations in the N-Substituent

a) N,N-Bis-(4,4-difluoro-pentyl)aniline (CAS: 397-56-8; C₁₃H₁₈F₄N)

- Structural Differences : Symmetrical difluoropentyl groups replace the pivaloyl moiety.

- Properties : Increased lipophilicity (logP ~4.5 vs. ~3.2 for the target compound) due to alkyl chains.

- Applications : Used in liquid crystals or lipid-soluble drug intermediates.

b) 2,4-Difluoro-N-(propan-2-yl)aniline (CAS: N/A; C₉H₁₁F₂N)

- Structural Differences : An isopropyl (-CH(CH₃)₂) group replaces the pivaloyl group.

- Properties : Less steric hindrance and higher amine basicity (pKa ~4.5) compared to the target compound.

- Stability : More susceptible to oxidation than the acylated derivative.

Hybrid Fluorinated-Benzyl Derivatives

a) 2,4-Difluoro-N-(2-fluorobenzyl)aniline (CAS: 1019514-24-9; C₁₃H₁₀F₃N)

- Structural Differences : A fluorobenzyl group substitutes the pivaloyl group.

- Applications: Potential use in organic electronics or as a ligand in catalysis.

Key Physicochemical Properties

生物活性

Overview of 2,4-Difluoro-N-(2,2-dimethylpropanoyl)aniline

This compound is a synthetic organic compound that belongs to the class of anilines. Its structure features two fluorine atoms attached to the aromatic ring and a propanoyl group that contributes to its chemical properties. This compound is of interest in medicinal chemistry due to its potential biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial properties. The presence of fluorine atoms in the structure often enhances lipophilicity and bioactivity against various pathogens.

- Mechanism of Action : The exact mechanism through which this compound exerts its antimicrobial effects is not well-documented. However, it can be hypothesized that the compound interferes with bacterial cell wall synthesis or disrupts membrane integrity.

Cytotoxicity Studies

Cytotoxicity studies are essential in evaluating the safety profile of new compounds. Preliminary data suggest that derivatives of aniline can exhibit cytotoxic effects on cancer cell lines.

- Case Study : In a study involving structurally related compounds, certain anilines demonstrated selective toxicity towards tumor cells while sparing normal cells. This selectivity can be attributed to differences in cellular uptake mechanisms.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components.

| Structural Feature | Influence on Activity |

|---|---|

| Fluorine Substitution | Increases lipophilicity and potency |

| Propanoyl Group | Enhances interaction with biological targets |

| Aromatic Ring | Provides stability and facilitates binding |

Synthesis and Characterization

The synthesis of this compound involves standard organic reactions such as acylation of aniline derivatives. Characterization techniques like NMR and mass spectrometry confirm the structural integrity and purity of the compound.

Future Directions

Further research is warranted to explore:

- In Vivo Studies : To evaluate the pharmacokinetics and pharmacodynamics of this compound.

- Mechanistic Studies : To elucidate the pathways through which this compound exerts its biological effects.

- Therapeutic Applications : Potential applications in treating infections or cancers based on its biological profile.

常见问题

Q. What are the key considerations in designing a synthetic route for 2,4-Difluoro-N-(2,2-dimethylpropanoyl)aniline to maximize yield and purity? (Basic)

Answer:

The synthesis typically involves acylating 2,4-difluoroaniline with pivaloyl chloride (2,2-dimethylpropanoyl chloride) under Schotten-Baumann conditions. Critical parameters include:

- pH control (>8) to deprotonate the aniline nitrogen and facilitate nucleophilic attack.

- Temperature modulation (0–5°C) to minimize side reactions like hydrolysis of the acyl chloride.

- Anhydrous solvents (e.g., THF or dichloromethane) to prevent competing hydrolysis.

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials. Yield optimization (~70–85%) is confirmed by TLC (Rf ~0.4 in 3:1 hexane:EtOAc) and LC-MS ([M+H]+ at m/z 256.1). Purity is validated by HPLC (>95% area) using a C18 column and acetonitrile/water mobile phase .

Q. How do the fluorine substituents influence the [1H/19F] NMR spectral interpretation of this compound? (Basic)

Answer:

- 19F NMR : Two distinct doublets appear at δ -115 to -120 ppm (F-2) and δ -125 to -130 ppm (F-4), with coupling constants (J = 8–12 Hz) due to ortho-fluorine interactions.

- 1H NMR :

- H-6 (para to F-4) resonates as a triplet of triplets (δ 7.2–7.4 ppm, J = 8–9 Hz from adjacent F and H-5).

- H-5 (meta to F-2) appears as a doublet of doublets (δ 6.8–7.0 ppm).

- The pivaloyl group’s tert-butyl protons are a singlet at δ 1.2–1.3 ppm.

Deuterated DMSO or CDCl3 are optimal solvents. High-field NMR (≥400 MHz) resolves splitting patterns .

Q. What experimental approaches validate the thermal stability of this compound under storage and reaction conditions? (Advanced)

Answer:

- Thermogravimetric Analysis (TGA) : Measures decomposition onset temperature (expected >200°C for this compound).

- Differential Scanning Calorimetry (DSC) : Identifies melting points and exothermic/endothermic events (e.g., sublimation or degradation).

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks; monitor purity via HPLC. The pivaloyl group enhances steric protection against hydrolysis compared to linear acyl chains. For long-term storage, use inert atmospheres and -20°C .

Q. How can computational modeling predict the biological target interactions of this compound? (Advanced)

Answer:

- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions. The fluorine atoms increase electron-withdrawing effects, polarizing the aromatic ring.

- Molecular Docking : Simulates binding to enzymes like cytochrome P450 (CYP3A4) using AutoDock Vina. The pivaloyl group’s hydrophobicity may influence binding pocket compatibility.

- MD Simulations : Assess conformational stability in aqueous and lipid membranes. Validate with experimental IC50 values from kinase inhibition assays .

Q. What strategies mitigate solubility limitations of this compound in aqueous buffers for biological assays? (Basic)

Answer:

- Co-solvent Systems : Use 10% DMSO in PBS or 5% ethanol to enhance solubility.

- Micellar Encapsulation : 0.1% Tween-80 or cyclodextrin derivatives improve dispersion.

- Protonation : Under acidic conditions (pH 4.5 citrate buffer), the aniline nitrogen becomes protonated, increasing hydrophilicity.

- Lyophilization : Formulate as an amorphous solid via freeze-drying from tert-butanol/water (1:1) .

Q. How does the pivaloyl group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions? (Advanced)

Answer:

The pivaloyl group acts as a steric and electronic director:

- Steric Effects : Bulky tert-butyl substituents block ortho positions, forcing EAS to occur meta to fluorine substituents.

- Electronic Effects : The acyl group deactivates the ring, reducing reactivity toward strong electrophiles (e.g., nitration requires fuming HNO3/H2SO4 at 0°C).

Monitor reaction progress by quenching aliquots and analyzing via GC-MS for nitro or sulfonated derivatives .

Q. What analytical techniques differentiate this compound from its structural analogs? (Basic)

Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirms exact mass (calc. 255.0874 for C11H12F2NO).

- X-ray Crystallography : Resolves the dihedral angle between the pivaloyl group and aromatic ring (~30–40°), distinct from analogs like 2,4-difluoroacetanilide.

- IR Spectroscopy : A strong C=O stretch at ~1680 cm⁻¹ and N-H bend at ~1540 cm⁻¹ differentiate it from non-acylated derivatives .

Q. How can contradictory data on biological activity be resolved when testing this compound across different assays? (Advanced)

Answer:

- Assay Validation : Cross-validate cytotoxicity (MTT assay) and target inhibition (FRET-based enzymatic assays) using standardized positive controls.

- Solvent Consistency : Ensure DMSO concentration ≤0.1% to avoid solvent interference.

- Metabolic Stability Testing : Use liver microsomes to assess CYP-mediated degradation, which may explain variability in IC50 values.

- Statistical Analysis : Apply ANOVA to identify outliers and replicate experiments under controlled humidity/temperature .

属性

IUPAC Name |

N-(2,4-difluorophenyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO/c1-11(2,3)10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEVHMUNERDXND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378972 | |

| Record name | N-(2,4-difluorophenyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124704-01-4 | |

| Record name | N-(2,4-difluorophenyl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。